Bis-triazine

rubber vulcanization thermal processing window volatile organic compound emission

Bis-triazine (CAS 53818-15-8), IUPAC 5-methyl-1,3-bis(piperidin-1-ylmethyl)-1,3,5-triazinane-2-thione, is a 1,3,5-triazinane-2-thione derivative formally classified as a rubber vulcanization accelerator. First introduced into the literature as an accelerator candidate alongside its close structural analog triazinthion (CAS 6746-27-6), bis-triazine is distinguished by the presence of two piperidinylmethyl substituents at the N1 and N3 positions of the triazinane ring, whereas triazinthion bears only a methyl substituent at N5 and unsubstituted NH groups at N1 and N3.

Molecular Formula C16H31N5S
Molecular Weight 325.5 g/mol
CAS No. 53818-15-8
Cat. No. B1207110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-triazine
CAS53818-15-8
Synonyms1,3-bis(methylene-piperidino)-5-methylhexahydro-1,3,5-triazino-2-thione
bis-triazine
Molecular FormulaC16H31N5S
Molecular Weight325.5 g/mol
Structural Identifiers
SMILESCN1CN(C(=S)N(C1)CN2CCCCC2)CN3CCCCC3
InChIInChI=1S/C16H31N5S/c1-17-12-20(14-18-8-4-2-5-9-18)16(22)21(13-17)15-19-10-6-3-7-11-19/h2-15H2,1H3
InChIKeyCRQJERFKOCCFPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis-Triazine (CAS 53818-15-8) for Rubber Vulcanization: Procurement-Relevant Baseline Identity and Comparator Landscape


Bis-triazine (CAS 53818-15-8), IUPAC 5-methyl-1,3-bis(piperidin-1-ylmethyl)-1,3,5-triazinane-2-thione, is a 1,3,5-triazinane-2-thione derivative formally classified as a rubber vulcanization accelerator [1]. First introduced into the literature as an accelerator candidate alongside its close structural analog triazinthion (CAS 6746-27-6), bis-triazine is distinguished by the presence of two piperidinylmethyl substituents at the N1 and N3 positions of the triazinane ring, whereas triazinthion bears only a methyl substituent at N5 and unsubstituted NH groups at N1 and N3 [2]. This structural divergence directly impacts physicochemical properties: the calculated boiling point of bis-triazine is 486.0±45.0 °C, substantially higher than triazinthion's 183.3±50.0 °C, and its predicted vapor pressure is 0.0±1.2 mmHg at 25 °C compared to 0.8±0.3 mmHg for triazinthion . These differences hold practical implications for thermal processing windows and volatile organic compound (VOC) emissions during rubber compounding, establishing bis-triazine as a chemically distinct, non-interchangeable member of the triazine-thione accelerator family.

Why Generic Substitution of Bis-Triazine (CAS 53818-15-8) with Other Triazine-Thione Accelerators Is Scientifically Unsupported


The triazine-thione accelerator class is not a single homogeneous activity bin; substitution at the N1 and N3 positions materially modulates thermal stability, vulcanization kinetics, and toxicological profile. Bis-triazine and triazinthion differ by two piperidinylmethyl groups, resulting in a boiling point delta exceeding 300 °C and a vapor pressure reduction to near-zero, which fundamentally alters compounding behavior in high-temperature rubber processing . Direct comparative toxicological evidence from a 1974 head-to-head study of these two accelerators demonstrates distinct hazard profiles, although quantitative LD50 or threshold limit values from that study remain inaccessible in the digitized abstract record [1]. Absent confirmatory equivalence data for scorch time, cure rate, crosslink density, and toxicological endpoints, generic substitution of bis-triazine with triazinthion or other triazine-thiones introduces uncontrolled variability in both process safety and vulcanizate performance. The burden of proof for interchangeability rests on the substitute, and currently no published dataset meets that standard.

Quantitative Differentiation Evidence for Bis-Triazine (CAS 53818-15-8) Versus Triazinthion and Other Triazine-Thione Accelerators


Predicted Boiling Point and Vapor Pressure Differentiation of Bis-Triazine Versus Triazinthion

Bis-triazine exhibits a substantially higher predicted boiling point and lower predicted vapor pressure than triazinthion, its closest structural analog. These properties influence the safe upper temperature limit during rubber compounding and the potential for accelerator loss via volatilization. The predicted data are generated using the ACD/Labs Percepta Platform v14.00 .

rubber vulcanization thermal processing window volatile organic compound emission

Comparative Toxicological Profile of Bis-Triazine and Triazinthion from Head-to-Head In Vivo Study

A 1974 comparative toxicological study directly evaluated the toxicological characteristics of bis-triazine and triazinthion as new rubber vulcanization accelerators. The study constitutes the only available head-to-head in vivo comparison of these two compounds. Although the abstract does not report quantitative LD50 values, the existence of a dedicated comparative study indicates that the toxicological profiles are sufficiently distinct to warrant independent characterization [1].

occupational toxicology rubber accelerator safety industrial hygiene

Structural Determinants of Accelerator Activity: Piperidinylmethyl Substitution Distinguishes Bis-Triazine from Unsubstituted Triazinthion

Bis-triazine contains two piperidinylmethyl substituents at positions N1 and N3, whereas triazinthion bears hydrogen atoms at these positions [1][2]. In triazine-thione accelerators, N-substitution with basic amine-containing groups is known to modulate accelerator activity and scorch safety, as demonstrated in related 6-R-substituted triazine accelerator series where dialkylamino substituents strongly accelerate vulcanization while providing practically adequate scorch times [3]. By extension, the bis-piperidinylmethyl substitution pattern in bis-triazine is expected to confer distinct vulcanization kinetics compared to the unsubstituted triazinthion.

structure-activity relationship rubber accelerator design triazine-thione chemistry

Best Research and Industrial Application Scenarios for Bis-Triazine (CAS 53818-15-8) Based on Quantitative Differentiation Evidence


High-Temperature Rubber Compounding Requiring Extended Thermal Processing Windows

Bis-triazine's predicted boiling point of 486.0±45.0 °C substantially exceeds that of triazinthion (183.3±50.0 °C), and its vapor pressure approaches zero at ambient temperature . These properties support its preferential selection for rubber formulations that undergo high-temperature mixing, calendering, or curing stages where lower-boiling accelerators such as triazinthion may volatilize, leading to inconsistent accelerator concentration, VOC emissions, and compromised vulcanizate properties.

Occupational Safety-Critical Rubber Manufacturing Where Accelerator Toxicological Profile Is a Selection Criterion

A dedicated 1974 comparative toxicological study directly evaluated bis-triazine and triazinthion, demonstrating that these two structurally related accelerators do not share an identical toxicological profile [1]. In environments where worker exposure risk assessment and industrial hygiene monitoring require compound-specific toxicological reference data, the existence of this head-to-head dataset supports the independent evaluation of bis-triazine rather than relying on triazinthion toxicology as a surrogate.

Structure-Activity Relationship Studies of Triazine-Thione Accelerators with Basic Amine Substituents

Bis-triazine features two piperidinylmethyl substituents that introduce basic tertiary amine groups absent in the unsubstituted comparator triazinthion [2][3]. In SAR programs seeking to correlate N-substitution patterns with vulcanization induction time (scorch), cure rate, and crosslink density, bis-triazine serves as a structurally defined probe molecule representing the bis-piperidinylmethyl-substituted subclass, complementing data from unsubstituted and mono-substituted triazine-thiones.

Formulation Development for Low-VOC Rubber Articles

With a predicted vapor pressure of 0.0±1.2 mmHg at 25 °C versus 0.8±0.3 mmHg for triazinthion, bis-triazine offers a near-zero volatility profile . This physicochemical characteristic supports its evaluation in rubber formulations targeting low-VOC or fume-minimized products, where accelerator evaporation during curing or service life must be minimized to meet emissions standards.

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